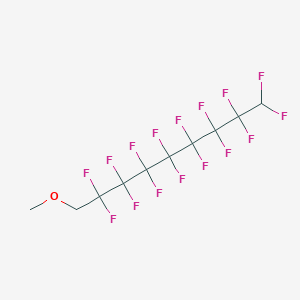
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and a methoxy group. This compound is known for its exceptional chemical stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane typically involves multiple steps. One common method includes the fluorination of a suitable precursor, followed by the introduction of the methoxy group. The reaction conditions often require the use of specialized fluorinating agents and catalysts to achieve high yields and purity. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group or fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.
Biology: Its stability and resistance to degradation make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential use in drug delivery systems due to its unique properties.
Industry: It is used in the production of high-performance materials, such as coatings and lubricants, that require chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms create a highly electronegative environment, which can influence the compound’s binding affinity and reactivity. The pathways involved often include interactions with enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Compared to other fluorinated compounds, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane stands out due to its high degree of fluorination and the presence of a methoxy group. Similar compounds include:
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluorononane: Lacks the methoxy group, resulting in different chemical properties.
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Octadecafluorononane: Contains more fluorine atoms, leading to increased stability but potentially different reactivity.
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-hydroxynonane: Has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Properties
CAS No. |
112806-31-2 |
|---|---|
Molecular Formula |
C10H6F16O |
Molecular Weight |
446.13 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-9-methoxynonane |
InChI |
InChI=1S/C10H6F16O/c1-27-2-4(13,14)6(17,18)8(21,22)10(25,26)9(23,24)7(19,20)5(15,16)3(11)12/h3H,2H2,1H3 |
InChI Key |
COWBSAKCDQKSKI-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B12082486.png)
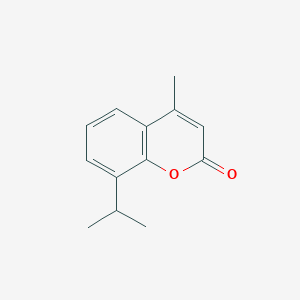
![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)
![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)
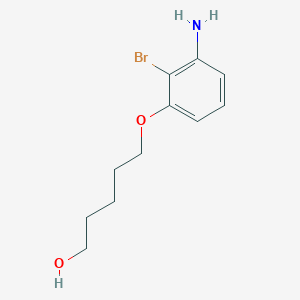
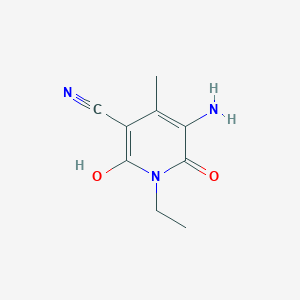
![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)

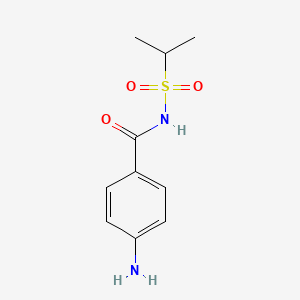
![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)
![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)

![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)
